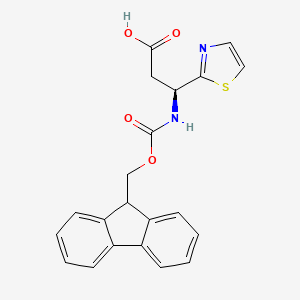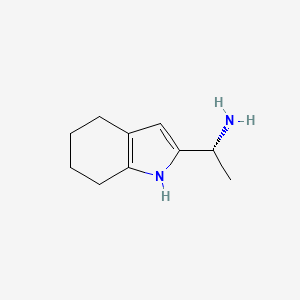
3,3-Diethyl-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2-methylpyrrolidine can be achieved through various methods. One common approach involves the alkylation of pyrrolidine derivatives. For instance, starting with 2-methylpyrrolidine, ethyl groups can be introduced using ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the desired compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound with no substituents.
2-Methylpyrrolidine: A similar compound with a single methyl group.
3,3-Diethylpyrrolidine: A compound with two ethyl groups but no methyl group.
Uniqueness
3,3-Diethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl groups on the pyrrolidine ring
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3,3-diethyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-9(5-2)6-7-10-8(9)3/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WDFNKGVLAKLPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCNC1C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)

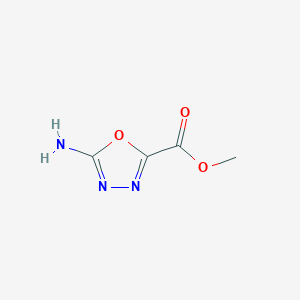

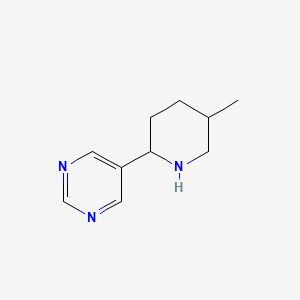

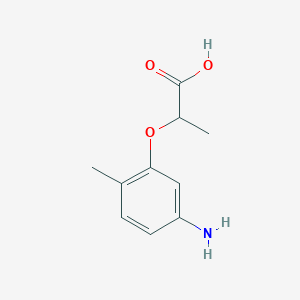
![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)

